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Compound of Interest

Compound Name: Spiro[3.5]nonan-7-OL
CAS No.: 1393450-96-8
Cat. No.: B1404022
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Abstract & Strategic Overview

The spiro[3.5]nonane system represents a "privileged scaffold” in medicinal chemistry, often
used to constrain the conformation of pharmacophores without adding excessive molecular
weight. The synthesis of the 7-hydroxy derivative presents two challenges:

e Quaternary Carbon Formation: Efficiently constructing the strained spiro-junction.

o Stereocontrol: Controlling the hydride attack on the resulting ketone to selectively generate
the axial or equatorial alcohol.

This protocol details a robust, scalable route starting from commercially available materials,
utilizing a Double Alkylation / Decarboxylation sequence to form the ring, followed by Chemo-
differentiated Reduction.

Retrosynthetic Analysis

The most reliable disconnection for the spiro[3.5]nonane skeleton involves utilizing the
symmetry of the cyclobutane ring. Rather than attempting a difficult ring-closing metathesis
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(RCM) on a crowded quaternary center, we employ a C4 + C2 or C4 + C3 disconnection.

Selected Route: The "Weiss-Cook" inspired condensation of a 1,1-bis(electrophile)cyclobutane
with a 3-oxoglutarate equivalent.

Figure 1: Retrosynthetic logic flow from target alcohol to commercial starting material.

Protocol Part I: Synthesis of the Spiro-Ketone Core

Objective: Synthesis of Spiro[3.5]nonan-7-one. Scale: Gram-scale (scalable to kg).

Reagents & Materials[1][2][3][4][5][6][7][8]

» Starting Material: Dimethyl 1,1-cyclobutanedicarboxylate (CAS: 5445-51-2).

Reductant: Lithium Aluminum Hydride (LiAIHa4).

Activation: Methanesulfonyl chloride (MsCI), Triethylamine (EtsN).

Cyclization: Dimethyl 1,3-acetonedicarboxylate, Sodium Hydride (NaH).

Decarboxylation: 6M HCI, Ethanol.

Step-by-Step Methodology
Step A: Preparation of 1,1-Bis(hydroxymethyl)cyclobutane
e Suspend LiAlHa4 (2.2 equiv) in anhydrous THF at 0°C under Na.

o Add Dimethyl 1,1-cyclobutanedicarboxylate (1.0 equiv) dropwise. Caution: Exothermic.
e Reflux for 4 hours.
e Quench via Fieser workup (

mL Hz20,
mL 15% NaOH,

mL Hz20).
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« Filter and concentrate to yield the diol.

o Checkpoint: tH NMR should show disappearance of methyl ester singlets (~3.7 ppm).

Step B: Mesylation (Activation)
 Dissolve the diol in DCM at 0°C.

e Add EtsN (3.0 equiv) followed by MsCI (2.5 equiv).
e Stir for 2 hours. Wash with NaHCO:z and brine.

* |solate 1,1-Bis(mesyloxymethyl)cyclobutane.

Step C: Spiro-Annulation (The Critical Step)

This step constructs the cyclohexane ring around the cyclobutane core.

Suspend NaH (2.5 equiv, 60% in oil) in dry DMF.

o Add Dimethyl 1,3-acetonedicarboxylate (1.0 equiv) dropwise at 0°C. Stir 30 min to form the
dianion.

o Add the Bis-mesylate (from Step B, 1.0 equiv) dissolved in DMF.
e Heat to 80°C for 12 hours.
o Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1]

 Purification: Flash chromatography (Hexane/EtOAc) to isolate the Spiro-diester intermediate.

Step D: Hydrolysis & Decarboxylation[2][3]
» Dissolve the Spiro-diester in Ethanol/6M HCI (1:1).

o Reflux vigorously for 6-12 hours. Note: This removes the ester groups and decarboxylates
the

-keto acids.
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» Neutralize with NaOH, extract with Ether.[4]
e Product:Spiro[3.5]nonan-7-one.

o Validation: distinct C=0 stretch in IR (~1710 cm™1).

Protocol Part ll: Stereoselective Reduction

Objective: Differentiating the Axial vs. Equatorial alcohol. Mechanism: The spiro-cyclobutane
ring at C4 creates a rigid chair conformation. The choice of reducing agent dictates the angle of
attack (Steric Approach Control vs. Product Development Control).

Experimental Logic[3][7][8]
o Thermodynamic Control (Equatorial -OH): Small hydride nucleophiles (

) attack from the sterically more hindered axial face, yielding the more stable equatorial
alcohol.

» Kinetic Control (Axial -OH): Bulky hydrides (L-Selectride) are forced to attack from the less
hindered equatorial face, yielding the less stable axial alcohol.

Data Summary: Stereoselectivity

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

\. J

Detailed Protocols
Method A: Synthesis of (Equatorial)-Spiro[3.5]nonan-7-ol
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» Dissolve Spiro[3.5]nonan-7-one (1.0 mmol) in Methanol (10 mL).
» Cool to 0°C.

e Add NaBHa4 (1.5 mmol) portion-wise over 5 minutes.

« Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

e Quench: Add Acetone (1 mL) followed by saturated NH4Cl.

o Extraction: Extract with DCM (3x). Dry over Na2S0a.[4]

« Purification: Silica gel chromatography (usually elutes later than the ketone).

Method B: Synthesis of (Axial)-Spiro[3.5]nonan-7-ol
 Dissolve Spiro[3.5]nonan-7-one (1.0 mmol) in anhydrous THF (10 mL).

e Cool to -78°C (Dry ice/Acetone bath). Critical for high selectivity.
e Add L-Selectride (1.0 M in THF, 1.2 mmol) dropwise via syringe.
 Stir at -78°C for 2 hours.
» Oxidative Workup:

o Add MeOH (0.5 mL) slowly.

o Add 3M NaOH (2 mL).

o Add 30% H202 (2 mL) dropwise. Caution: Exothermic.
e Warm to RT and stir for 30 mins.
» Extraction: Extract with Ether.

 Purification: Silica gel chromatography.

Process Visualization (Workflow)
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Figure 2: Complete synthetic workflow distinguishing the divergent reduction pathways.

Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical signatures should be verified:
e 1H NMR (Stereochemistry Check):

o Equatorial -OH (Major from NaBHa): The proton at C7 (geminal to OH) will be axial. It
typically appears as a broad multiplet (tt or similar) with large coupling constants (

Hz) due to diaxial coupling with C6/C8 protons.

o Axial -OH (Major from L-Selectride): The proton at C7 will be equatorial. It appears as a
narrow multiplet (quintet-like) with small coupling constants (

Hz).
e 13C NMR:
o The C7 carbon shift often differs by 2-5 ppm between diastereomers.
e GC-MS:

o While molecular ions are identical (m/z 140), retention times differ. The equatorial alcohol
(more polar, H-bonding) usually elutes later on non-polar columns, though this varies by
column phase.
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¢ Spiro[3.5]nonane Data: PubChem Compound Summary for Spiro[3.5]nonan-7-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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